molecular formula C7H15Cl2FN2 B13220004 7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride

7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride

Cat. No.: B13220004
M. Wt: 217.11 g/mol
InChI Key: QEPKJBTUTOXIBN-UHFFFAOYSA-N
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Description

7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride is a chemical compound with the molecular formula C7H13FN2.2HCl. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a piperazine ring. This compound is of significant interest in various fields of scientific research due to its unique structure and properties .

Preparation Methods

The synthesis of 7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride involves several steps. One common synthetic route includes the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound . Industrial production methods may vary, but they typically involve similar reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPKJBTUTOXIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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